N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c16-11-3-1-10(2-4-11)7-15(19)18-12-5-6-14-13(8-12)17-9-20-14/h1-6,8-9H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMRAZLTHIVPAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)SC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Acetamide Formation: The final step involves the acylation of the benzothiazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in DMF or electrophilic substitution using aluminum chloride in dichloromethane.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the benzo[d]thiazole structure exhibit notable antimicrobial activity . For instance, studies have shown that derivatives of benzo[d]thiazole can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Antitumor Activity
N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide has been investigated for its anticancer properties . A study on similar derivatives demonstrated significant antitumor activity against human cancer cell lines, particularly those expressing high levels of epidermal growth factor receptor (EGFR). The compound's ability to inhibit EGFR kinase activity correlates with its antiproliferative effects .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored, including condensation reactions and cyclization processes, which optimize yield and purity .
- Antitumor Efficacy : A study evaluated the anticancer effects of several benzo[d]thiazole derivatives, including this compound. Results indicated that this compound showed a marked reduction in cell viability in HeLa cells, highlighting its potential as an anticancer agent .
- Antimicrobial Evaluation : In another investigation, the compound was tested against a panel of bacterial strains. Results demonstrated effective inhibition at low concentrations, supporting its use as a lead compound for developing new antimicrobial therapies .
- Docking Studies : Computational studies have been conducted to explore the binding interactions between this compound and COX-2 enzyme. These studies revealed promising binding affinities that correlate with observed biological activities .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active site of enzymes, inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity. The acetamide group can contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Benzo[d]thiazole Scaffolds
Compounds sharing the benzo[d]thiazole-acetamide core but differing in substituents demonstrate varied bioactivity:
Key Observations :
- The sulfonylpiperazine group in Compound 47 enhances Gram-positive bacterial inhibition due to improved membrane penetration .
- Thioether-linked derivatives (e.g., 3a-3g ) exhibit anti-inflammatory activity, likely via cyclooxygenase (COX) inhibition .
- The 4-fluorophenyl group in the target compound and Compound 3-12 () is associated with metabolic stability, a feature critical for drug design .
Fluorophenyl-Containing Acetamides
Fluorinated aromatic rings are common in medicinal chemistry for their electron-withdrawing effects and resistance to oxidative metabolism:
Key Observations :
- The disulfanyl-thiazole derivative (3-18 ) shows high synthetic yield (94%), suggesting stability under reaction conditions .
- The thiadiazoline derivative’s crystal structure (P21/c space group) provides insights into conformational preferences for target binding .
Chalcone and Triazole Derivatives
Chalcones and triazoles are privileged scaffolds in drug discovery, often combined with acetamide motifs:
Biological Activity
N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide is a compound of increasing interest in medicinal chemistry, primarily due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzothiazole derivatives, characterized by a benzothiazole ring fused to an acetamide moiety. Its molecular formula is CHFNS with a molecular weight of approximately 253.32 g/mol. The presence of the fluorine atom on the phenyl ring enhances its biological activity by modulating electronic properties and improving interactions with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, such as those regulating cell proliferation and apoptosis.
- Receptor Modulation : It can interact with cell surface receptors, influencing signal transduction pathways that control cellular responses.
- Cytotoxic Effects : Studies indicate that this compound induces apoptosis in cancer cell lines, suggesting potential as an anticancer agent .
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 Cell Line : The compound showed an IC value indicating effective apoptosis induction in breast cancer cells.
- Tumor Models : In vivo studies revealed that treatment with this compound suppressed tumor growth in mice models, highlighting its potential for therapeutic applications in oncology .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Bacterial Inhibition : It displays inhibitory effects against a range of pathogenic bacteria, which may be attributed to its ability to disrupt bacterial cell wall synthesis or function.
- Fungal Activity : Similar benzothiazole derivatives have shown antifungal activity, suggesting that this compound may possess similar properties .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be linked to its structural components:
| Component | Role |
|---|---|
| Benzothiazole Ring | Enhances interaction with biological targets |
| Acetamide Group | Facilitates hydrogen bonding with proteins |
| Fluorine Substitution | Modulates electronic properties, improving binding affinity |
The presence of electron-withdrawing groups like fluorine increases the lipophilicity and bioavailability of the compound, which are crucial for its therapeutic efficacy .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study reported that this compound induced apoptosis in MCF cell lines through caspase activation pathways, demonstrating its potential as an anticancer agent .
- In Vivo Efficacy : Another study highlighted its ability to reduce tumor size in xenograft models, supporting its use in cancer therapy .
- Molecular Docking Studies : Computational studies have suggested strong binding interactions between the compound and key enzymes involved in cancer progression, further validating its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of benzo[d]thiazole derivatives with 4-fluorophenylacetic acid precursors. Key steps include amide bond formation using coupling agents (e.g., EDC/HOBt) and purification via column chromatography. Reaction conditions (temperature: 60–80°C, solvent: DMF or THF, pH control) must be optimized to minimize side products. Analytical techniques like NMR and HPLC are critical for monitoring intermediate purity and final product validation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and confirming its identity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the benzo[d]thiazole and acetamide moieties, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What in vitro biological screening assays are recommended for initial evaluation of its pharmacological potential?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or resazurin-based) in cancer or microbial models. Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) validate activity. Parallel testing against structurally related compounds helps identify preliminary structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Discrepancies may arise from differences in assay protocols, compound purity, or cell line variability. Address this by:
- Validating purity with HPLC (>95%) and elemental analysis.
- Standardizing assay conditions (e.g., incubation time, serum concentration).
- Replicating experiments across multiple independent labs.
- Performing meta-analyses of published data to identify confounding factors .
Q. What strategies are effective for optimizing bioactivity through systematic structural modifications?
- Methodological Answer : Use SAR-driven design:
- Introduce substituents at the 4-fluorophenyl group (e.g., Cl, NO₂) to modulate electron density.
- Replace the benzo[d]thiazole moiety with other heterocycles (e.g., oxadiazole, imidazole) and assess activity changes.
- Employ computational docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR, COX-2). Validate predictions with in vitro assays .
Q. How can X-ray crystallography and SHELX software aid in elucidating the compound’s 3D structure and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves the compound’s conformation and packing. Use SHELXL for refinement, focusing on hydrogen bonding (e.g., N–H···O) and π-π stacking between aromatic rings. Disorder modeling (e.g., fluorine positional disorder) requires careful electron density analysis .
Q. What methodologies are recommended for studying the compound’s stability and degradation under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH guidelines):
- Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B).
- Monitor degradation via LC-MS to identify breakdown products (e.g., hydrolysis of the acetamide group).
- Use kinetic modeling to predict shelf-life under standard storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
